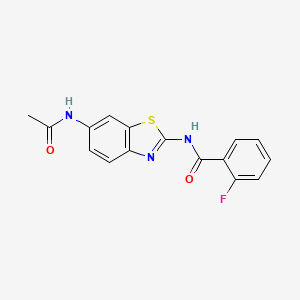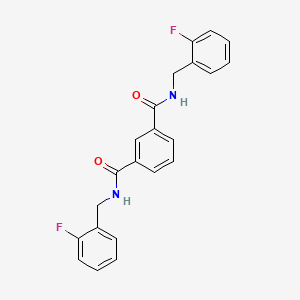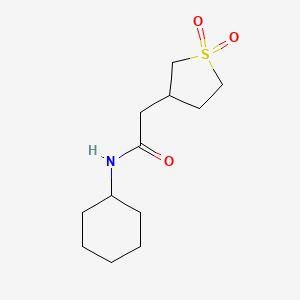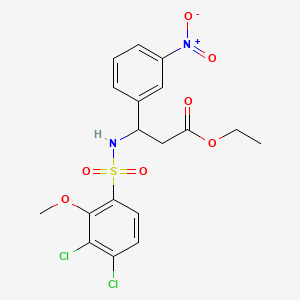![molecular formula C27H21Cl3N4O2 B11504071 2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11504071.png)
2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[2-(4,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core linked to an indole moiety through an acetamide linkage, incorporating multiple chlorine atoms which may influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[2-(4,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the phthalazinone core, followed by the introduction of the chlorophenyl group. The indole moiety is then synthesized separately and linked to the phthalazinone core via an acetamide bond. Reaction conditions such as temperature, solvents, and catalysts are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to control reaction parameters precisely. The process would include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[2-(4,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Chlorine atoms in the compound can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its effects on biological systems, including potential as a biochemical probe.
Medicine: Exploring its therapeutic potential, particularly in targeting specific molecular pathways.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[2-(4,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL derivatives: These compounds share the phthalazinone core and may exhibit similar chemical and biological properties.
Indole derivatives: Compounds with the indole moiety may have comparable biological activities due to the structural similarity.
Uniqueness
The unique combination of the phthalazinone and indole moieties in 2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[2-(4,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]ACETAMIDE distinguishes it from other compounds. This structural uniqueness may confer specific biological activities and chemical reactivity not observed in similar compounds.
Properties
Molecular Formula |
C27H21Cl3N4O2 |
|---|---|
Molecular Weight |
539.8 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-[2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C27H21Cl3N4O2/c1-15-18(24-21(29)10-11-22(30)26(24)32-15)12-13-31-23(35)14-34-27(36)20-5-3-2-4-19(20)25(33-34)16-6-8-17(28)9-7-16/h2-11,32H,12-14H2,1H3,(H,31,35) |
InChI Key |
ZJZNVYNQZANQOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2N1)Cl)Cl)CCNC(=O)CN3C(=O)C4=CC=CC=C4C(=N3)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(3,4-diethoxyphenyl)ethyl]-7-methyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11503993.png)
![5-(Propan-2-yloxy)-5-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B11503997.png)

![6-Amino-3-(pyridin-3-yl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11504010.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11504018.png)
![3,4-diamino-N,N'-bis(4-chlorophenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B11504034.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(3-fluorophenoxy)sulfonyl]carbamate](/img/structure/B11504040.png)



![2-{[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B11504058.png)

![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B11504076.png)
